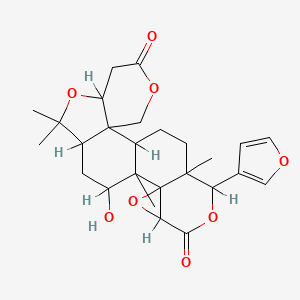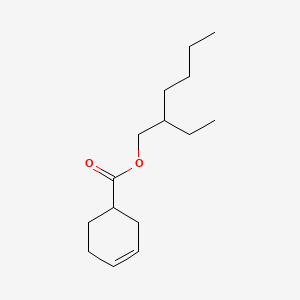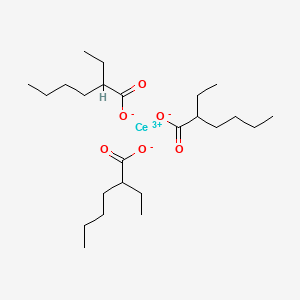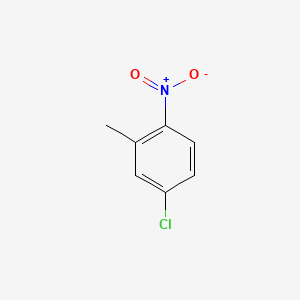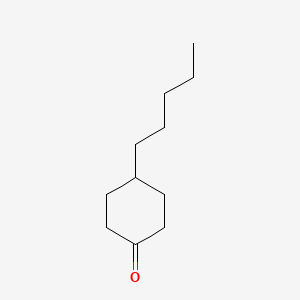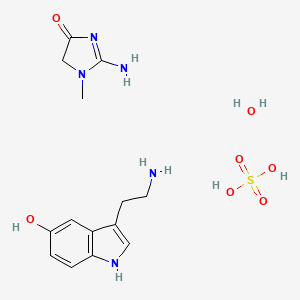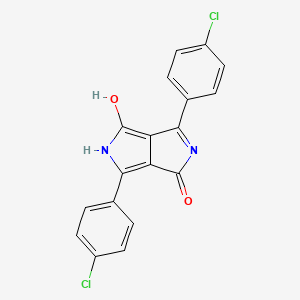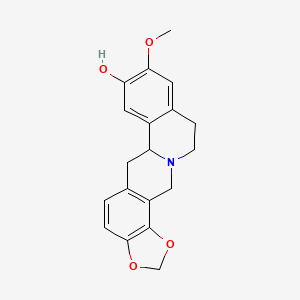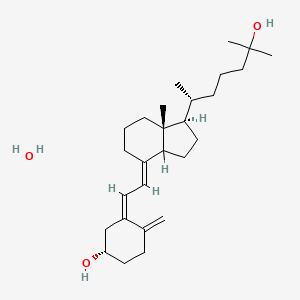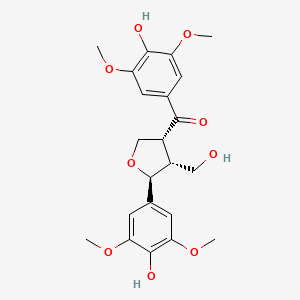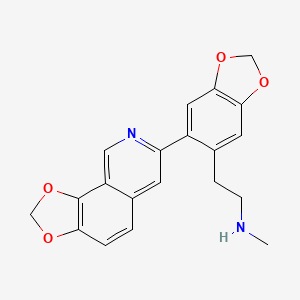![molecular formula C8H6N8 B1630888 5-[4-(2H-テトラゾール-5-イル)フェニル]-2H-テトラゾール CAS No. 6926-49-4](/img/structure/B1630888.png)
5-[4-(2H-テトラゾール-5-イル)フェニル]-2H-テトラゾール
概要
説明
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry due to their unique properties .
科学的研究の応用
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials, including coordination polymers and metal-organic frameworks
作用機序
Target of Action
Related compounds have been shown to interact with various enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Related compounds have been found to influence a wide range of biological properties .
Pharmacokinetics
It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Related compounds have been screened for their antibacterial, anticancer, and anti-tb activities .
Action Environment
Related compounds have shown good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions .
生化学分析
Biochemical Properties
For instance, they are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . The presence of free N-H in tetrazoles causes them to form both aliphatic and aromatic heterocyclic compounds .
Cellular Effects
Tetrazoles have been found to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Temporal Effects in Laboratory Settings
Tetrazoles are generally stable under moderate conditions .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . This reaction is carried out under controlled temperatures to ensure the formation of the desired tetrazole derivative.
Industrial Production Methods
Industrial production of tetrazole derivatives, including 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
化学反応の分析
Types of Reactions
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new tetrazole compounds with different functional groups .
類似化合物との比較
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the additional tetrazole ring.
5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid: Contains an additional isophthalic acid group, making it more complex.
1-Phenyl-1H-tetrazole: A simpler tetrazole derivative with only one tetrazole ring.
Uniqueness
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is unique due to its dual tetrazole rings, which provide enhanced stability and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring strong electron-withdrawing properties and high stability .
特性
IUPAC Name |
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSPQFBMQKZVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299861 | |
| Record name | MLS002920193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-49-4 | |
| Record name | MLS002920193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
